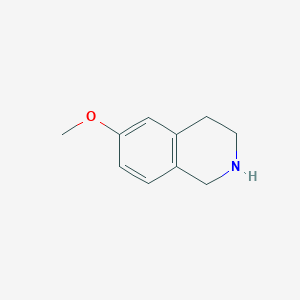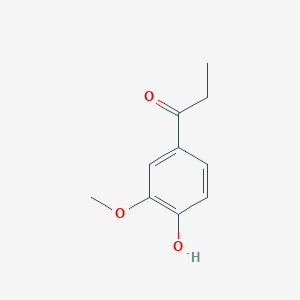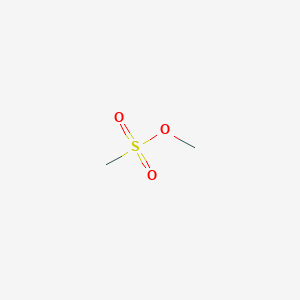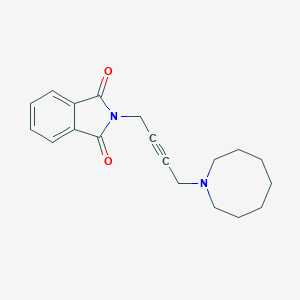
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phthalimide and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is not fully understood. However, it has been suggested that this compound may act as a modulator of protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which may make it useful for studying a variety of biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-. One direction is to further study its potential as a drug candidate, particularly for the treatment of neurological disorders. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as a modulator of protein-protein interactions. Finally, research could be done to explore the potential of this compound for use in imaging applications.
Métodos De Síntesis
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, can be synthesized using a variety of methods. One such method involves the reaction of phthalimide with 4-(octahydroazocin-1-yl)but-2-ynyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-.
Aplicaciones Científicas De Investigación
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
19446-30-1 |
|---|---|
Nombre del producto |
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)- |
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[4-(azocan-1-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
Clave InChI |
YLXJAIWUVMTROU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
19446-30-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



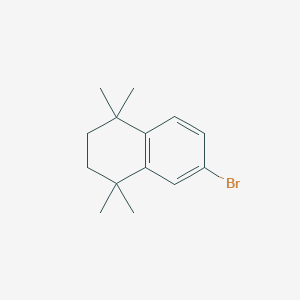
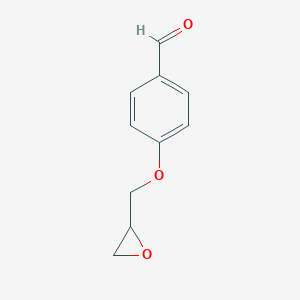

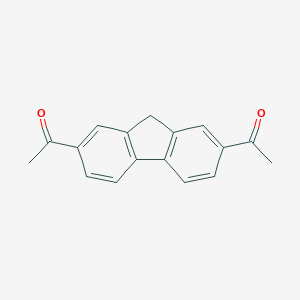
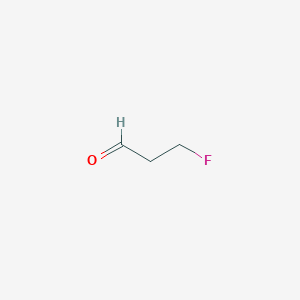
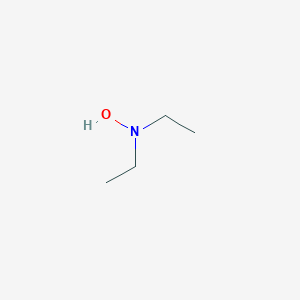

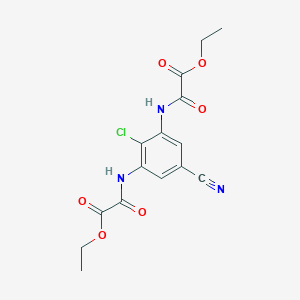
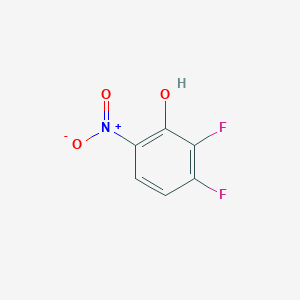
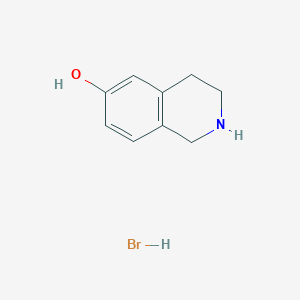
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
